molecular formula C19H22N2O3 B11171329 1-(furan-2-ylcarbonyl)-N-(4-methylbenzyl)piperidine-4-carboxamide

1-(furan-2-ylcarbonyl)-N-(4-methylbenzyl)piperidine-4-carboxamide

Cat. No.: B11171329
M. Wt: 326.4 g/mol
InChI Key: VYPTWVDJCZKIHG-UHFFFAOYSA-N
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Description

1-(furan-2-carbonyl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide is a complex organic compound that features a furan ring, a piperidine ring, and a carboxamide group

Preparation Methods

The synthesis of 1-(furan-2-carbonyl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide can be achieved through several synthetic routes. One common method involves the Paal-Knorr synthesis for the formation of the furan ring . The piperidine ring can be introduced through a cyclization reaction involving appropriate precursors. The final step typically involves the coupling of the furan and piperidine rings with the carboxamide group under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Chemical Reactions Analysis

1-(furan-2-carbonyl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (mCPBA) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(furan-2-carbonyl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(furan-2-carbonyl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 1-(furan-2-carbonyl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide include:

    Furan-2-carboxamide derivatives: These compounds share the furan ring and carboxamide group but differ in the substituents on the furan ring.

    Piperidine-4-carboxamide derivatives: These compounds have the piperidine ring and carboxamide group but differ in the substituents on the piperidine ring.

The uniqueness of 1-(furan-2-carbonyl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide lies in its combination of the furan and piperidine rings, which provides a distinct set of chemical and biological properties .

Properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

1-(furan-2-carbonyl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide

InChI

InChI=1S/C19H22N2O3/c1-14-4-6-15(7-5-14)13-20-18(22)16-8-10-21(11-9-16)19(23)17-3-2-12-24-17/h2-7,12,16H,8-11,13H2,1H3,(H,20,22)

InChI Key

VYPTWVDJCZKIHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C(=O)C3=CC=CO3

Origin of Product

United States

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